Cas no 2228353-44-2 (methyl 5-carbamothioylthiophene-2-carboxylate)

methyl 5-carbamothioylthiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-carbamothioylthiophene-2-carboxylate
- EN300-1785635
- 2228353-44-2
-
- インチ: 1S/C7H7NO2S2/c1-10-7(9)5-3-2-4(12-5)6(8)11/h2-3H,1H3,(H2,8,11)
- InChIKey: HAYWGUHDTGKEQF-UHFFFAOYSA-N
- ほほえんだ: S1C(C(N)=S)=CC=C1C(=O)OC
計算された属性
- せいみつぶんしりょう: 200.99182081g/mol
- どういたいしつりょう: 200.99182081g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 113Ų
methyl 5-carbamothioylthiophene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1785635-0.5g |
methyl 5-carbamothioylthiophene-2-carboxylate |
2228353-44-2 | 0.5g |
$1234.0 | 2023-09-19 | ||
Enamine | EN300-1785635-10g |
methyl 5-carbamothioylthiophene-2-carboxylate |
2228353-44-2 | 10g |
$5528.0 | 2023-09-19 | ||
Enamine | EN300-1785635-5.0g |
methyl 5-carbamothioylthiophene-2-carboxylate |
2228353-44-2 | 5g |
$3728.0 | 2023-06-03 | ||
Enamine | EN300-1785635-1g |
methyl 5-carbamothioylthiophene-2-carboxylate |
2228353-44-2 | 1g |
$1286.0 | 2023-09-19 | ||
Enamine | EN300-1785635-1.0g |
methyl 5-carbamothioylthiophene-2-carboxylate |
2228353-44-2 | 1g |
$1286.0 | 2023-06-03 | ||
Enamine | EN300-1785635-2.5g |
methyl 5-carbamothioylthiophene-2-carboxylate |
2228353-44-2 | 2.5g |
$2520.0 | 2023-09-19 | ||
Enamine | EN300-1785635-10.0g |
methyl 5-carbamothioylthiophene-2-carboxylate |
2228353-44-2 | 10g |
$5528.0 | 2023-06-03 | ||
Enamine | EN300-1785635-0.1g |
methyl 5-carbamothioylthiophene-2-carboxylate |
2228353-44-2 | 0.1g |
$1131.0 | 2023-09-19 | ||
Enamine | EN300-1785635-0.05g |
methyl 5-carbamothioylthiophene-2-carboxylate |
2228353-44-2 | 0.05g |
$1080.0 | 2023-09-19 | ||
Enamine | EN300-1785635-0.25g |
methyl 5-carbamothioylthiophene-2-carboxylate |
2228353-44-2 | 0.25g |
$1183.0 | 2023-09-19 |
methyl 5-carbamothioylthiophene-2-carboxylate 関連文献
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
methyl 5-carbamothioylthiophene-2-carboxylateに関する追加情報
Recent Advances in the Study of Methyl 5-Carbamothioylthiophene-2-Carboxylate (CAS: 2228353-44-2) in Chemical Biology and Pharmaceutical Research
Methyl 5-carbamothioylthiophene-2-carboxylate (CAS: 2228353-44-2) is a thiophene-based compound that has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing provides an overview of the latest studies focusing on the synthesis, biological activity, and pharmacological potential of this compound, as well as its relevance in drug discovery and development.
Recent studies have highlighted the versatility of methyl 5-carbamothioylthiophene-2-carboxylate as a scaffold for designing novel bioactive molecules. Its thiophene core, coupled with the carbamothioyl and carboxylate functional groups, allows for diverse chemical modifications, making it a promising candidate for targeting various biological pathways. Researchers have explored its role in modulating enzyme activity, particularly in the context of inflammatory and metabolic disorders.
One of the key findings from recent investigations is the compound's potential as an inhibitor of specific kinases involved in cancer progression. In vitro and in vivo studies have demonstrated that derivatives of methyl 5-carbamothioylthiophene-2-carboxylate exhibit selective inhibition of tumor cell proliferation, with minimal cytotoxicity toward normal cells. These findings suggest its potential as a lead compound for developing targeted cancer therapies.
Additionally, the compound has been investigated for its antimicrobial properties. Studies have shown that methyl 5-carbamothioylthiophene-2-carboxylate derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This highlights its potential application in addressing the growing challenge of antibiotic resistance.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the yield and purity of methyl 5-carbamothioylthiophene-2-carboxylate through innovative catalytic methods. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, have been employed to enhance the efficiency of its production while minimizing environmental impact.
In conclusion, methyl 5-carbamothioylthiophene-2-carboxylate (CAS: 2228353-44-2) represents a promising scaffold for drug discovery, with demonstrated potential in oncology, antimicrobial therapy, and beyond. Further research is needed to explore its pharmacokinetic properties and optimize its therapeutic efficacy. This compound exemplifies the intersection of chemical innovation and biological application, offering new avenues for addressing unmet medical needs.
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